

Spectroscopic Profile of 1,2-Cyclopropanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Cyclopropanedicarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of **1,2-cyclopropanedicarboxylic acid**. The information presented herein is crucial for the identification, characterization, and quality control of this important chemical entity in research and development settings. This document outlines key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for both cis- and trans-**1,2-cyclopropanedicarboxylic acid**.

cis-1,2-Cyclopropanedicarboxylic Acid

^1H NMR

Chemical Shift (ppm)	Multiplicity
~1.4-1.6	m
~2.1-2.3	m
~11.0-12.0	br s

¹³C NMR

Chemical Shift (ppm)	Assignment
~15-17	CH ₂ (cyclopropyl)
~23-25	CH (cyclopropyl)
~173-175	COOH

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
2500-3300 (broad)	O-H stretch (carboxylic acid)
~1700	C=O stretch (carboxylic acid)
~1200-1300	C-O stretch (carboxylic acid)
~800-900	Cyclopropane ring vibrations

Mass Spectrometry (GC-MS)

m/z	Relative Intensity
85	Major Peak
86	
84	

trans-1,2-Cyclopropanedicarboxylic Acid

¹H NMR

Chemical Shift (ppm)	Multiplicity
~1.5-1.7	m
~1.9-2.1	m
~11.0-12.0	br s

¹³C NMR

Chemical Shift (ppm)	Assignment
~16-18	CH ₂ (cyclopropyl)
~21-23	CH (cyclopropyl)
~174-176	COOH

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
2500-3300 (broad)	O-H stretch (carboxylic acid)
~1700	C=O stretch (carboxylic acid)
~1200-1300	C-O stretch (carboxylic acid)
~800-900	Cyclopropane ring vibrations

Mass Spectrometry (GC-MS)

m/z	Relative Intensity
84	Major Peak
85	
39	

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of the **1,2-cyclopropanedicarboxylic acid** isomer.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH indicator). The choice of solvent may depend on the specific information required and the solubility of the sample.
- Transfer the solution to a 5 mm NMR tube.

2. ¹H and ¹³C NMR Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: Approximately 16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Referencing: The residual solvent peak is used as an internal standard.
- ¹³C NMR Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Spectral Width: Approximately 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
 - Referencing: The solvent peak is used as an internal standard.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Place approximately 1-2 mg of the solid **1,2-cyclopropanedicarboxylic acid** sample and 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
- Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

2. FTIR Spectrum Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Measurement Mode: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Derivatization (Silylation):

- Accurately weigh approximately 1 mg of the **1,2-cyclopropanedicarboxylic acid** sample into a reaction vial.

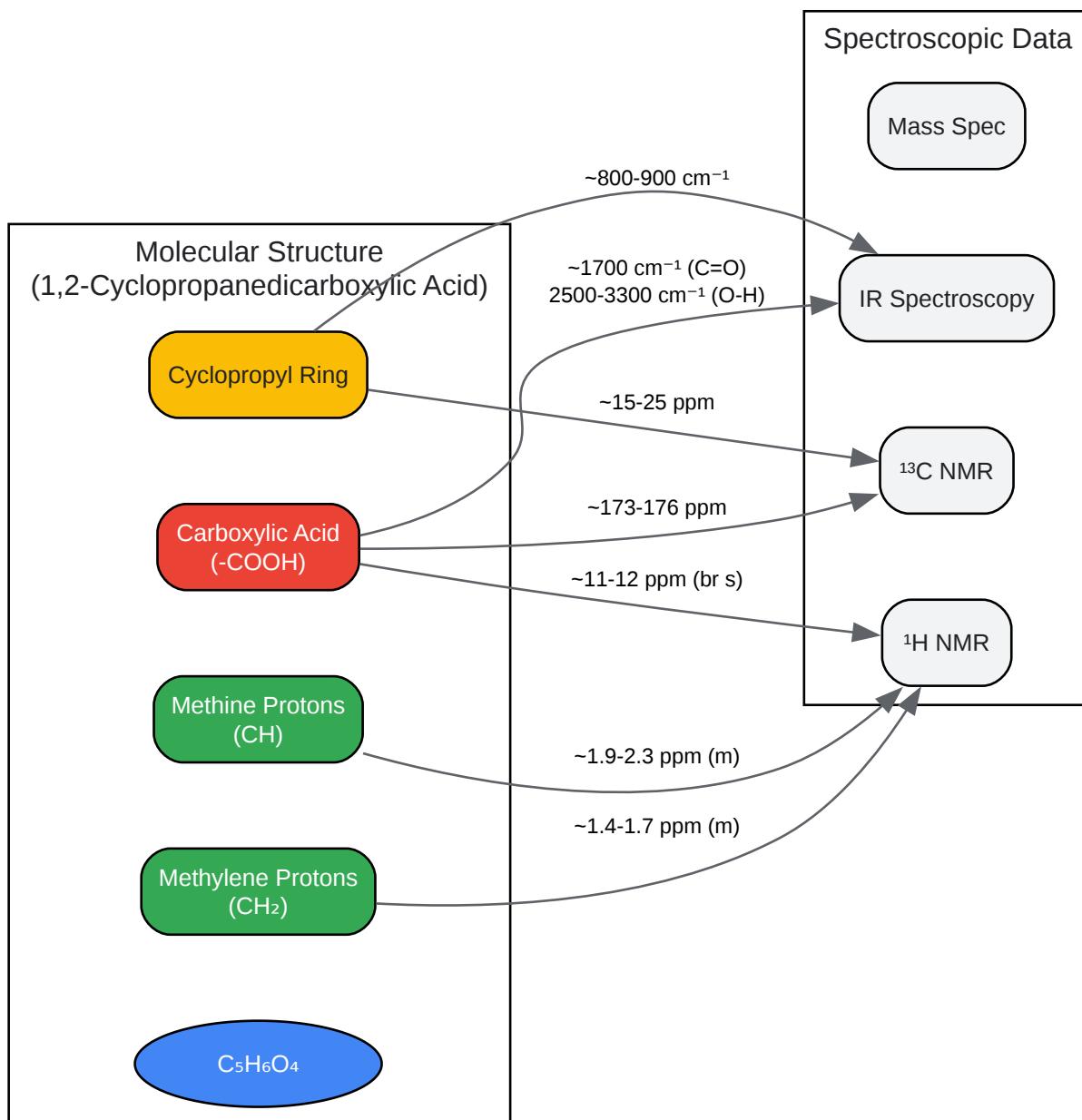
- Add 100 μL of a suitable solvent (e.g., acetonitrile or pyridine) and 100 μL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Seal the vial and heat at 60-70°C for 30-60 minutes.
- Cool the sample to room temperature before injection.

2. GC-MS Analysis:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
- GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250-280°C.
- Oven Temperature Program:
 - Initial temperature: 60-80°C, hold for 2 minutes.
 - Ramp: Increase to 280-300°C at a rate of 10-15°C/min.
 - Final hold: 5-10 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 30-400.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

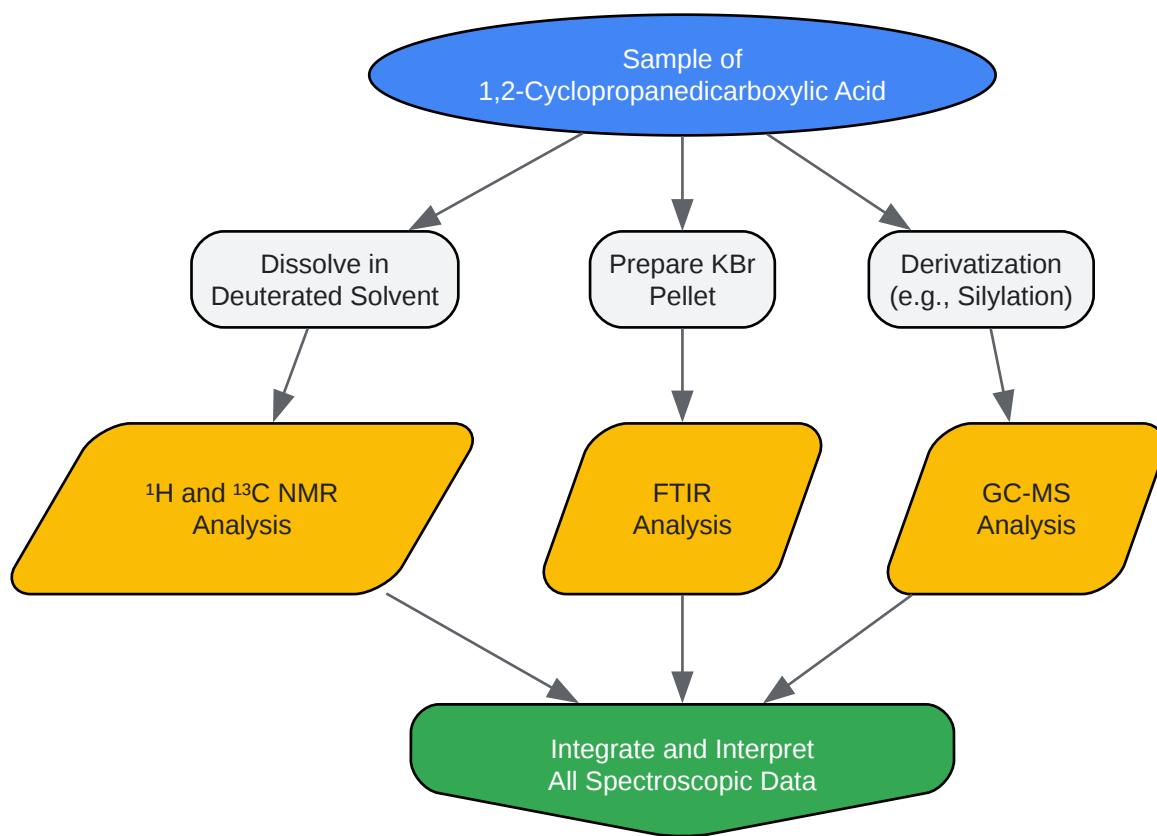
Visualization of Spectroscopic Correlations and Workflow

The following diagrams illustrate the relationship between the spectroscopic data and the molecular structure, as well as a typical experimental workflow.



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Caption: Correlation between molecular structure and spectroscopic data.



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Caption: General experimental workflow for spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com